Lipophilicity Shift Across Ring Sizes
The neutral form of 3‑aminocycloheptan‑1‑ol displays a computed log P of ~0.64, whereas the corresponding 3‑aminocyclohexanol and 3‑aminocyclopentanol exhibit log P values of approximately -0.29 and -0.92, respectively . This represents a net shift of roughly +0.9 to +1.6 log units moving from the five‑ and six‑membered rings to the seven‑membered ring. At physiological pH (7.4), the log D of 3‑aminocycloheptanol remains approximately 1.5 log units higher than that of the cyclopentane congener, indicating a substantially greater propensity for membrane partitioning that must be explicitly accounted for in series‑based SAR decisions [1]. All values are computationally derived (ACD/Labs or XLogP3) and should be confirmed experimentally.
| Evidence Dimension | log P (neutral species, computed) |
|---|---|
| Target Compound Data | 0.64 (3‑aminocycloheptan‑1‑ol) |
| Comparator Or Baseline | -0.29 (3‑aminocyclohexanol); -0.92 (3‑aminocyclopentanol) |
| Quantified Difference | Δ log P ≈ +0.9 to +1.6 |
| Conditions | Computational prediction; neutral species; XLogP3 / ACD/Labs methods |
Why This Matters
A >1.5 log unit difference in lipophilicity directly impacts passive permeability and protein binding, so selecting the correct ring size early in lead optimization avoids misleading SAR translations.
- [1] Chembase. rac-cis-3-Aminocyclohexanol and 3-Aminocyclopentanol log P / log D data. Retrieved from chembase.cn; chemicalbook.com. View Source
